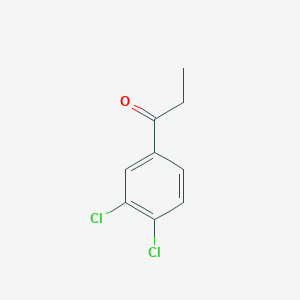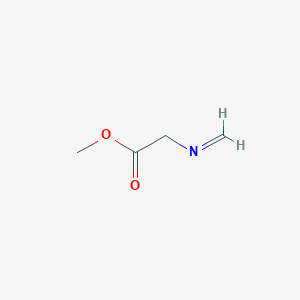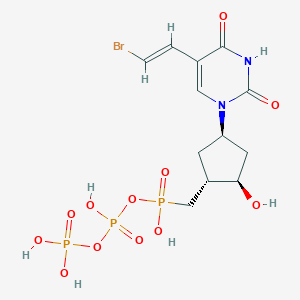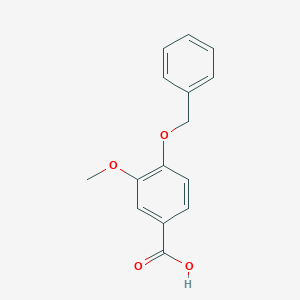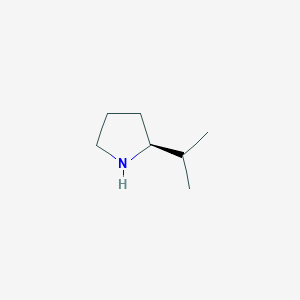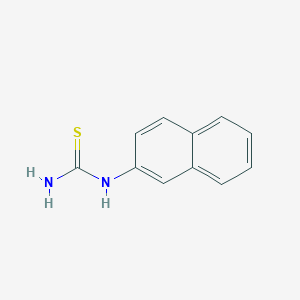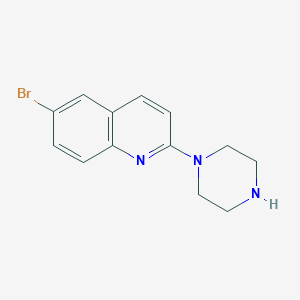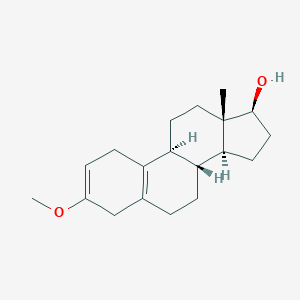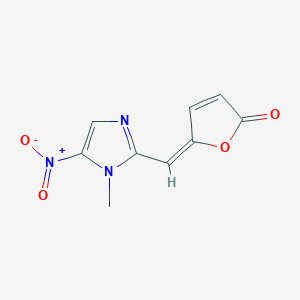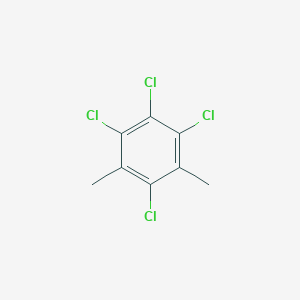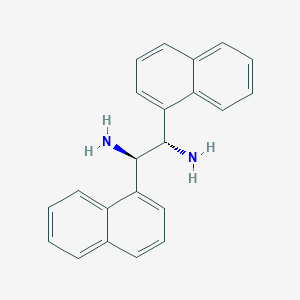
(1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine” is a chiral diamine compound characterized by the presence of two naphthalene groups attached to an ethane-1,2-diamine backbone. The specificity of the (1R,2S)-configuration indicates its importance in stereochemistry, which can significantly influence the chemical behavior and applications of the compound.
Synthesis Analysis
While direct synthesis specific to “(1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine” is not detailed, research on similar compounds provides insight into potential synthetic pathways. For example, efficient synthesis and practical resolution of closely related compounds involve resolution using chiral acids and racemization of undesired isomers to maximize yield of desired enantiomers (Mathad et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds, such as naphthalene diimides and substituted naphthalene compounds, often involves complex conjugated systems with notable optical and electronic properties. The molecular geometry and electronic transitions can significantly impact the compound's reactivity and interaction with other molecules (Doria et al., 2009).
Applications De Recherche Scientifique
Metal-Ammonia Reduction in Fuel Research
In fuel research, the metal-ammonia reduction of naphthalene coal models, including derivatives similar to (1R,2S)-1,2-di(naphthalen-1-yl)ethane-1,2-diamine, has been explored. A study by Rabideau and Marcinow (1985) found that both unsubstituted rings in such dimers are reduced in this process, a finding significant for understanding coal structure and reactivity (Rabideau & Marcinow, 1985).
Catalysis and Enantioselective Ethylation
A 2018 study by Gök, Gök, and Karayiğit investigated the synthesis and characterization of optically active zinc phthalocyanine with non-peripherally substituted (1R,2R)-1,2-di(naphthalen-1-yl)ethane-1,2-diol. This compound showed excellent enantioselectivity in the ethylation of aldehydes, marking its significance in asymmetric synthesis and catalysis (Gök, Gök, & Karayiğit, 2018).
Oligo(ethylene glycol) Helical Foldamers in Organic Chemistry
Hou, Jia, Jiang, Li, and Chen (2004) synthesized oligo(ethylene glycols) incorporated with naphthylene units, showing that these compounds form compact helical conformations in certain solvents. Their ability to complex with ethane-1,2-diaminium ions indicates their potential in host-guest chemistry and molecular recognition (Hou et al., 2004).
Binuclear Nickel(II) Complexes in Biochemistry
Research by Anbu, Kandaswamy, and Varghese (2010) on macrocyclic binuclear nickel(II) complexes, involving naphthalene diimines like (1R,2R)-1,2-di(naphthalen-1-yl)ethane-1,2-diamine, revealed insights into their structural, electrochemical, DNA binding, and cleavage properties. These findings have implications for bioinorganic chemistry and DNA interaction studies (Anbu, Kandaswamy, & Varghese, 2010).
Safety And Hazards
The safety and hazards associated with “(1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine” are not detailed in the sources retrieved.
Orientations Futures
The future directions for the research and application of “(1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine” are not specified in the sources retrieved.
Please note that this analysis is based on the limited information available from the sources retrieved. For a more comprehensive analysis, further research and consultation with experts in the field may be required.
Propriétés
IUPAC Name |
(1R,2S)-1,2-dinaphthalen-1-ylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22(24)20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21-22H,23-24H2/t21-,22+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJVMUUCGDSHBT-SZPZYZBQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(C3=CC=CC4=CC=CC=C43)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@H]([C@H](C3=CC=CC4=CC=CC=C43)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

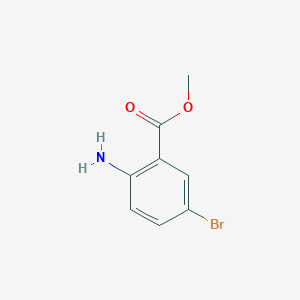
![Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate](/img/structure/B46413.png)
